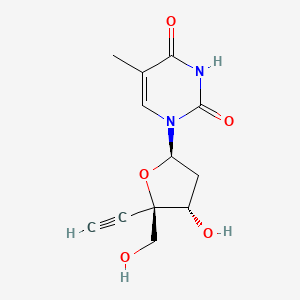

4'-ethynylthymidine

Description

Contextualization as a Nucleoside Analog in Antiviral Research

4'-Ethynylthymidine, also known as 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine (Ed4T), is a synthetic thymidine (B127349) nucleoside analog that has been a subject of significant interest in the field of antiviral research. eurekalert.orgnatap.org As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, it is designed to interfere with the replication of retroviruses, most notably the human immunodeficiency virus (HIV). eurekalert.orgasm.org NRTIs are prodrugs that, once inside a host cell, are converted by cellular kinases into their active triphosphate form. mdpi.com This active form then competes with natural deoxynucleoside triphosphates for incorporation into newly synthesized viral DNA by the viral reverse transcriptase (RT) enzyme. mdpi.com

The defining structural feature of this compound is the presence of an ethynyl (B1212043) (a carbon-carbon triple bond) group at the 4' position of the sugar moiety. researchgate.net This modification distinguishes it from other thymidine analogs like stavudine (B1682478) (d4T) and zidovudine (B1683550) (AZT). natap.orgresearchgate.net This specific substitution at the 4'-position has been shown to play a critical role in the compound's antiviral potency and its interaction with the viral reverse transcriptase. researchgate.netnih.gov Molecular modeling studies suggest that the 4'-ethynyl group fits into a hydrophobic pocket of the HIV-1 reverse transcriptase, enhancing its binding affinity and inhibitory activity. asm.orgresearchgate.net

Research has demonstrated that this compound exhibits potent activity against various strains of HIV-1, including those that have developed resistance to other approved NRTIs. natap.orgnih.govasm.org Its unique resistance profile and potent antiviral activity have positioned it as a compound of interest for further development in the ongoing search for more effective and durable antiretroviral therapies. natap.orgasm.org

Historical Development and Key Discoveries of this compound

The development of this compound emerged from continuous efforts to synthesize novel nucleoside analogs with improved antiviral efficacy and better toxicity profiles compared to existing drugs. natap.org The exploration of modifications at the 4'-position of the nucleoside sugar ring was a key area of this research. nih.govcapes.gov.br Early work by various research groups focused on synthesizing and evaluating a range of 4'-substituted nucleosides for their potential as antiviral agents. nih.govcapes.gov.br

A significant breakthrough in the development of this compound was the discovery of its potent anti-HIV activity. The compound was jointly discovered and developed by a collaboration of researchers including Professor Masanori Baba of Kagoshima University, Professor Hiromichi Tanaka of Showa University in Japan, and Professor Yung-Chi Cheng of Yale University School of Medicine. eurekalert.org Their work identified 2',3'-Didehydro-3'-Deoxy-4'-Ethynylthymidine (Ed4T) as a thymidine analogue that effectively blocks HIV-1 reverse transcriptase. eurekalert.org

Subsequent preclinical studies confirmed the compound's potent anti-HIV activity, which was reported to be 5- to 10-fold more active than its structural relative, stavudine (d4T). natap.orgasm.org A key finding was that this compound demonstrated activity against HIV strains that were resistant to existing NRTIs. eurekalert.orgnatap.org In 2006, Yale University licensed the compound, under the name Ed4T, to Oncolys BioPharma, Inc. for further clinical and business development. eurekalert.org This marked a crucial step in its journey from a laboratory discovery towards a potential therapeutic agent. The compound has also been referred to as BMS-986001 and censavudine (B1668375) in later developmental stages. ncats.io

Research Findings on this compound's Antiviral Activity

| Virus Target | Key Findings | References |

| HIV-1 | Potent inhibitor of HIV-1 replication, including laboratory-adapted and primary clinical isolates. nih.govasm.org | nih.govasm.org |

| Drug-Resistant HIV-1 | Active against HIV-1 strains with mutations conferring resistance to other NRTIs, such as K65R and Q151M. mdpi.com | mdpi.com |

| Herpes Simplex Virus Type 1 (HSV-1) | Exhibited potent anti-HSV-1 activity in early studies. capes.gov.br | capes.gov.br |

| Hepatitis B Virus (HBV) | Shows virtually no activity against HBV. nih.gov | nih.gov |

Comparison of In Vitro Activity of this compound (Ed4T) and Stavudine (d4T)

| Parameter | This compound (Ed4T) | Stavudine (d4T) | Cell Type | References |

| EC₅₀ against HIV-1 (IIIB strain) | 0.0019 µM | Lower potency | PBMCs | asm.org |

| EC₅₀ against HIV-1 (Ba-L strain) | 0.0076 µM | Lower potency | PBMCs | asm.org |

| 50% Cytotoxic Concentration (CC₅₀) | >100 µM | 79 µM | MT-4 cells | asm.org |

| 50% Cytotoxic Concentration (CC₅₀) | 56 µM | 28 µM | PBMCs | asm.org |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ indicates a more potent compound. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is cytotoxic to 50% of the cells. A higher CC₅₀ indicates lower cytotoxicity.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-3-12(6-15)8(16)4-9(19-12)14-5-7(2)10(17)13-11(14)18/h1,5,8-9,15-16H,4,6H2,2H3,(H,13,17,18)/t8-,9+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKVXAAJAGWZGF-YGOYTEALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176652 | |

| Record name | Thymidine, 4'-C-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221272-62-4 | |

| Record name | Thymidine, 4'-C-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221272624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 4'-C-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Ethynylthymidine

Overview of Synthetic Strategies for 4'-Ethynylthymidine

The primary approaches to synthesize this compound involve the manipulation of key intermediates, such as 4'-hydroxymethyl derivatives and 4',5'-epoxy precursors, or direct nucleophilic substitution at the 4'-position.

Manipulation of 4'-Hydroxymethyl Derivatives

A common and widely utilized method for the synthesis of 4'-substituted nucleosides, including this compound, involves the manipulation of 4'-hydroxymethyl derivatives. nih.govniph.go.jp These intermediates are typically prepared through an aldol-Cannizzaro reaction of the corresponding nucleoside 5'-aldehyde. nih.govresearchgate.net The resulting 4'-hydroxymethylnucleoside serves as a versatile precursor for introducing various functional groups at the 4'-position. nih.govresearchgate.net

The synthesis of 4'-C-ethynyl-2'-deoxy-β-D-ribo-pentofuranosyl thymine (B56734) (25) and cytosine (27) starts from a protected 4'-C-hydroxymethyl-3,5-di-O-benzyl-α-D-ribo-pentofuranose (1), which is derived from D-glucose. tandfonline.com This starting material allows for transformations at the 2'-position to yield the desired 2'-deoxy and arabino analogs. tandfonline.com

Nucleophilic Ring Opening of 4',5'-Epoxy Precursors

An alternative and novel strategy for the synthesis of 4'-C-substituted nucleosides is the nucleophilic ring opening of 4',5'-epoxy precursors. nih.govniph.go.jp This method was developed to provide a more general approach compared to the manipulation of 4'-hydroxymethyl derivatives. nih.gov The key step involves the reaction of a 4',5'-epoxide with an organoaluminum reagent, leading to the formation of 4'-C-substituted nucleoside analogs. researchgate.net

The stereochemical outcome of the ring-opening reaction is highly dependent on the configuration at the 3'-position of the 4',5'-epoxide. researchgate.net For instance, the reaction of a 4',5'-epoxythymine nucleoside with the appropriate 3'-configuration with an ethynylaluminum reagent can stereoselectively produce the desired 4'-ethynyl derivative. niph.go.jp This method has been successfully applied to the synthesis of 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine (4'-Ed4T). researchgate.net

| Precursor | Reagent | Product | Yield | Reference |

| 4',5'-unsaturated thymidine (B127349) derivative | mCPBA | 4',5'-epoxy precursor | - | researchgate.net |

| 4',5'-epoxy precursor | Ethynylaluminum reagent | This compound | - | niph.go.jp |

Nucleophilic Substitution at the 4'-Position of Thymine Nucleoside Derivatives

A more direct approach involves the nucleophilic substitution at the 4'-position of a thymine nucleoside derivative. acs.orgnih.gov This method became feasible with the introduction of a suitable leaving group at the 4'-position. acs.orgnih.govnih.gov Treatment of a 4',5'-unsaturated thymine nucleoside with lead tetraacetate (Pb(OAc)4) or lead tetrabenzoate (Pb(OBz)4) can introduce an acyloxy or benzoyloxy group, respectively, at the 4'-position. acs.orgnih.gov

This 4'-acyloxy or 4'-benzoyloxy derivative can then react with a nucleophile, such as an organoaluminum or organosilicon reagent, to introduce the desired substituent. acs.orgnih.gov For the synthesis of this compound, a reaction between the 4'-benzoyloxy derivative and Me3SiC≡CAl(Et)Cl as the nucleophile leads to the stereoselective formation of the desired 4'-"down"-ethynyl derivative in good yield. acs.orgnih.govacs.org This method has also been used to synthesize other 4'-substituted nucleosides, such as 4'-allyl and 4'-cyano derivatives. acs.orgnih.govacs.org

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Yield | Reference |

| 1-(2,5-dideoxy-β-L-glycero-pent-4-enofuranosyl)thymine | Pb(OBz)4 | 4'-benzoyloxy derivative | Me3SiC≡CAl(Et)Cl | 4'-ethynyl derivative | 62% | acs.orgnih.gov |

| 4',5'-unsaturated thymine nucleoside | Pb(OBz)4 | 4'-benzoyloxy derivative | EtAl(Cl)C≡CTMS | 4'-ethynyl nucleoside | 56% | nih.gov |

Stereoselective Synthesis Approaches for this compound Analogs

Stereoselectivity is a critical aspect of the synthesis of this compound and its analogs, as the biological activity is often dependent on the specific stereochemistry of the molecule. researchgate.net

One stereoselective method involves the nucleophilic substitution of a 4'-benzoyloxy derivative with an organoaluminum reagent. The presence of a 3'-O-silyl group on the substrate is crucial for achieving the desired stereochemical outcome, leading to the exclusive formation of the 4'-"down"-ethynyl derivative. acs.org

Another approach utilizes the ring-opening of 4',5'-epoxynucleosides. The stereoselectivity of this reaction is controlled by the stereochemistry of the 3'-hydroxyl group of the epoxide. niph.go.jp SnCl4-initiated ring opening of 4',5'-epoxynucleosides with organosilicon reagents can also lead to stereoselective 4'-α-carbon-carbon bond formation. nih.govnih.gov

Furthermore, a racemic 4'-ethynyl-2'-deoxyribose intermediate can be synthesized using stereoselective chelation control, which can then be transformed into 4'-ethynyl-2'-deoxy- and 4'-ethynyl-2',3'-dideoxy-2',3'-didehydronucleoside analogues. researchgate.net

Scalable Synthesis Protocols for this compound

The development of scalable synthesis protocols is essential for the potential clinical application of this compound. One reported scalable synthesis of a potent HIV inhibitor, BMS-986001 (a this compound analog), utilizes a non-enzymatic dynamic kinetic asymmetric transformation (DYKAT). oncolys.com This method involves a highly selective pyranose to furanose ring tautomerization and a small-molecule-mediated dynamic kinetic resolution to produce an enantiopure pyranone, which serves as a key building block for a multigram, stereoselective, and chromatography-free synthesis. drugapprovalsint.com

An alternative method suitable for large-scale synthesis involves the reaction of a 4',5'-unsaturated thymine nucleoside with Pb(OBz)4 to form a 4'-benzoyloxy derivative. nih.gov Subsequent reaction with an organoaluminum reagent, EtAl(Cl)C≡CTMS, prepared from EtAlCl2 and LiC≡CTMS, yields the 4'-ethynyl nucleoside stereoselectively. nih.gov Additionally, a de novo synthesis of 4'-thionucleosides, which can be adapted for 4'-ethynyl analogs, has been reported to be scalable, demonstrating the multigram preparation of 4'-thio-5-methyluridine. nih.gov

Design and Synthesis of 4'-C-Substituted Nucleoside Analogs

The design and synthesis of 4'-C-substituted nucleoside analogs have been a major focus in the search for new antiviral agents. researchgate.netresearchgate.netnih.govmdpi.com These analogs are designed as a new class of nucleoside reverse transcriptase inhibitors (NRTIs). researchgate.net Several 4'-substituted-2'-deoxynucleosides, particularly those with an ethynyl (B1212043) group, have demonstrated significant activity against various HIV-1 strains. researchgate.net

The synthesis of these analogs often starts from common intermediates, such as 4'-hydroxymethylnucleosides, which can be converted to a variety of 4'-substituted derivatives. researchgate.net For example, 4'-C-ethynyl-β-D-arabino-pentofuranosyl thymine and cytosine, as well as their 2'-deoxy-β-D-ribo-pentofuranosyl counterparts, have been synthesized from a protected 4'-C-hydroxymethyl-D-ribo-pentofuranose derived from D-glucose. tandfonline.com The synthesis of 4'-C-cyano-2'-deoxyguanosine has also been reported. niph.go.jp

Structure-Activity Relationship Studies for Antiviral Efficacy

The antiviral potency of this compound (also known as 4'-Ed4T) and its derivatives is intrinsically linked to their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the 4'-position of the thymidine scaffold, as well as other parts of the molecule, influence anti-HIV efficacy and cytotoxicity. These studies have been pivotal in identifying this compound as a highly potent nucleoside reverse transcriptase inhibitor (NRTI).

Initial research focused on the impact of various substituents at the 4'-position of 2',3'-didehydro-3'-deoxythymidine (stavudine, d4T). A series of analogs were synthesized and evaluated for their ability to inhibit HIV-1 replication. Among the tested compounds with methyl, vinyl, ethynyl, methylethynyl, chloroethynyl, allyl, or cyano groups at the 4' position, the 4'-ethynyl derivative (4'-ethynyl d4T) demonstrated the most significant antiviral activity. nih.gov In fact, 4'-ethynyl d4T was found to be approximately five times more effective against HIV than its parent compound, d4T, and exhibited lower cellular and mitochondrial toxicity. nih.govasm.org In contrast, analogs such as 4'-cyano d4T and 4'-methylethynyl d4T were less active than d4T, while the 4'-methyl, 4'-vinyl, 4'-chloroethynyl, and 4'-allyl substituted versions did not show significant anti-HIV activity at concentrations up to 100 μM. nih.gov

Further investigations have corroborated the superior profile of this compound. In peripheral blood mononuclear cells (PBMCs), 4'-Ed4T proved to be a more potent and selective inhibitor of HIV-1 replication compared to d4T. nih.govnatap.org It was highly active against both X4 and R5 laboratory-adapted HIV-1 strains. nih.govnatap.org The potent activity of this compound is attributed to its efficient intracellular phosphorylation to its triphosphate form, which then acts as a chain terminator for the viral reverse transcriptase. nih.gov

The unique spatial and electronic properties of the ethynyl group at the 4'-position are crucial for its enhanced antiviral profile. This substitution is well-tolerated by the active site of HIV-1 reverse transcriptase. niph.go.jp Moreover, this compound has shown a unique resistance profile, maintaining activity against certain HIV-1 strains that are resistant to other NRTIs. nih.govresearchgate.net

The following tables summarize the research findings on the antiviral efficacy of this compound and its analogs.

Table 1: Antiviral Activity of 4'-Substituted Stavudine (B1682478) (d4T) Analogs against HIV-1 in MT-2 Cells

| Compound | 4'-Substituent | EC₅₀ (µM) |

| 4'-Ethynyl d4T | -C≡CH | 0.06 |

| d4T | -H | 0.31 |

| 4'-Methylethynyl d4T | -C≡C-CH₃ | >1 |

| 4'-Cyano d4T | -C≡N | >1 |

| 4'-Methyl d4T | -CH₃ | >100 |

| 4'-Vinyl d4T | -CH=CH₂ | >100 |

| 4'-Chloroethynyl d4T | -C≡Cl | >100 |

| 4'-Allyl d4T | -CH₂-CH=CH₂ | >100 |

Data sourced from a study by Anderson et al. nih.gov

Table 2: Comparative Antiviral Activity and Cytotoxicity of this compound (4'-Ed4T) and Stavudine (d4T)

| Compound | Cell Line | EC₅₀ (µM) vs HIV-1IIIB | EC₅₀ (µM) vs HIV-1Ba-L | CC₅₀ (µM) |

| 4'-Ed4T | PBMCs | 0.0019 | 0.0076 | 56 |

| d4T | PBMCs | 0.019 | 0.045 | 28 |

| 4'-Ed4T | MT-4 Cells | - | - | >100 |

| d4T | MT-4 Cells | - | - | 79 |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Data compiled from studies by Nitanda et al. nih.govnatap.org

Intracellular Metabolism and Pharmacological Dynamics of 4 Ethynylthymidine Analogs

Cellular Uptake Mechanisms of 4'-Ethynylthymidine

The entry of this compound into target cells is a critical first step for its subsequent metabolic activation. This process is mediated by specialized proteins known as nucleoside transporters, which facilitate the movement of nucleosides and their analogs across the cell membrane.

The cellular uptake and efflux of this compound are complex processes governed by various nucleoside transporters. asm.org There are two primary families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govfrontiersin.org ENTs facilitate the bidirectional movement of nucleosides down their concentration gradient, while CNTs mediate the unidirectional influx of nucleosides against their concentration gradient, a process coupled with the transport of sodium ions. frontiersin.org

Studies have shown that this compound is efficiently taken up by cells. nih.gov While the specific transporters directly responsible for this compound influx have been investigated, it is understood that these transport mechanisms are crucial for its pharmacological activity. nih.gov The efflux of this compound, primarily in its unchanged nucleoside form, is also a key determinant of its intracellular concentration and persistence. nih.gov Research suggests that the efflux of this compound is less efficient compared to other thymidine (B127349) analogs like zidovudine (B1683550) (AZT), contributing to its prolonged intracellular retention. nih.gov This efflux process appears to be mediated by yet-to-be-identified nucleoside transporters that are distinct from the well-characterized ENTs. nih.gov

Dipyridamole (B1670753) is a known inhibitor of equilibrative nucleoside transporters (ENTs). asm.org Experiments using dipyridamole have been conducted to elucidate the role of ENTs in the transport of this compound. Interestingly, the uptake of this compound was not significantly inhibited by dipyridamole, suggesting that its influx is not primarily mediated by dipyridamole-sensitive ENTs. asm.org This is in contrast to natural thymidine, the uptake of which is inhibited by dipyridamole in a dose-dependent manner. asm.org

Furthermore, the efflux of this compound was also found to be unaffected by dipyridamole. asm.org This indicates that the transporter(s) responsible for the efflux of this compound are insensitive to this inhibitor. asm.org These findings suggest the involvement of a dipyridamole-insensitive transport mechanism in both the uptake and efflux of this compound. asm.org

Intracellular Phosphorylation Pathways of this compound

Once inside the cell, this compound must undergo a three-step phosphorylation process to be converted into its pharmacologically active triphosphate form, this compound triphosphate (4'-Ed4TTP). asm.orgnih.gov This metabolic activation is catalyzed by a series of host cell kinases.

The initial and rate-limiting step in the phosphorylation cascade of this compound is the conversion to its monophosphate form, this compound monophosphate (4'-Ed4TMP). This reaction is catalyzed by thymidine kinase 1 (TK1), a key enzyme in the nucleoside salvage pathway. nih.govdivitum.comdermatoljournal.com this compound has been shown to be a good substrate for human TK1, with a phosphorylation efficiency that is four times higher than that of its parent compound, stavudine (B1682478) (d4T). nih.gov However, its efficiency as a substrate for TK1 is less than that of zidovudine (AZT). nih.gov The activity of TK1 is closely linked to the cell cycle, with its levels peaking during the S phase to support DNA synthesis. divitum.comwikipedia.org

The final phosphorylation step, the conversion of 4'-Ed4TDP to the active triphosphate metabolite 4'-Ed4TTP, is carried out by nucleoside diphosphate (B83284) kinases (NDPKs). nih.gov Other enzymes, such as pyruvate (B1213749) kinase, creatine (B1669601) kinase, and 3-phosphoglycerate (B1209933) kinase, can also contribute to this final phosphorylation step. nih.govnih.gov The formation of 4'-Ed4TTP is crucial for its therapeutic effect. nih.gov

Table 1: Key Enzymes in the Intracellular Phosphorylation of this compound

| Metabolite | Enzyme | Product |

|---|---|---|

| This compound | Thymidine Kinase 1 (TK1) | This compound Monophosphate (4'-Ed4TMP) |

| This compound Monophosphate (4'-Ed4TMP) | Thymidylate Kinase (TMPK) | This compound Diphosphate (4'-Ed4TDP) |

| This compound Diphosphate (4'-Ed4TDP) | Nucleoside Diphosphate Kinase (NDPK) | This compound Triphosphate (4'-Ed4TTP) |

Metabolite Retention and Efflux Profiles

The intracellular persistence of the active triphosphate metabolite, 4'-Ed4TTP, is a key factor in the sustained pharmacological activity of this compound. nih.gov Studies have shown that 4'-Ed4TTP has a significantly longer intracellular half-life compared to its monophosphate and diphosphate forms. nih.gov This prolonged retention of the active metabolite is a distinguishing feature of this compound. nih.govresearchgate.net

The efflux profile of this compound and its metabolites also contributes to its intracellular persistence. Unlike AZT, which is effluxed from cells in both its nucleoside and monophosphate forms, this compound is primarily effluxed as the parent nucleoside. nih.gov Notably, there is no detectable efflux of 4'-Ed4TMP. nih.gov The efflux of the this compound nucleoside is less efficient than that of AZT. nih.gov This lack of monophosphate efflux and the slower efflux of the parent compound are believed to be key biochemical determinants of the long intracellular retention of 4'-Ed4TTP and its persistent therapeutic effect. asm.orgnih.gov

Table 2: Comparison of Efflux Profiles

| Compound | Effluxed Forms | Relative Efflux Efficiency |

|---|---|---|

| This compound | Nucleoside | Less efficient |

| Zidovudine (AZT) | Nucleoside and Monophosphate | More efficient |

Persistence of Triphosphate Metabolite (this compound Triphosphate)

The active form of this compound, its triphosphate metabolite (this compound Triphosphate or 4'-Ed4TTP), exhibits a notable persistence within cells, a key factor in its sustained antiviral activity. asm.orgnih.gov Studies in CEM cells, a human T-cell line, have demonstrated that 4'-Ed4TTP has a significantly longer intracellular half-life compared to its monophosphate (4'-Ed4TMP) and diphosphate (4'-Ed4TDP) precursors. asm.org

Following the removal of the parent drug from the cell culture, the levels of 4'-Ed4TTP decline at a much slower rate than the other metabolites. asm.org Research has determined the intracellular half-life of 4'-Ed4TTP to be between 8.0 and 9.7 hours. asm.orgresearchgate.net This extended presence of the active triphosphate form within the cell is a critical determinant of its prolonged pharmacological effect, even after the external drug concentration has diminished. asm.orgnih.gov

In comparative studies, the amount of 4'-Ed4TTP was found to be higher than that of zidovudine triphosphate (AZTTP) after 24 hours in culture. nih.gov For instance, when CEM cells were treated with 2 μM of this compound, after 8 hours of drug removal, 59% of the initial 4'-Ed4TTP remained, and at 24 hours, 21% was still present. asm.org This contrasts with the more rapid decline of its monophosphate and diphosphate forms, of which only 3% and 18% remained at 8 hours, respectively. asm.org

Table 1: Intracellular Half-life of this compound Metabolites in CEM Cells

| Metabolite | Intracellular Half-life (hours) |

|---|---|

| This compound Monophosphate (4'-Ed4TMP) | 1.4 - 2.4 |

| This compound Diphosphate (4'-Ed4TDP) | 2.4 - 5.1 |

| This compound Triphosphate (4'-Ed4TTP) | 8.0 - 9.7 |

Data sourced from studies on the retention of this compound metabolites in CEM cells. asm.org

Differential Efflux of this compound Nucleoside and its Monophosphate

A key aspect of the intracellular pharmacology of this compound is the differential manner in which the parent nucleoside and its phosphorylated metabolites are transported out of the cell. nih.govnih.gov Cellular efflux mechanisms play a crucial role in determining the intracellular concentration and, consequently, the therapeutic efficacy of nucleoside analogs.

Studies have revealed that this compound is primarily effluxed from cells in its original nucleoside form. nih.govnih.gov This process is time- and temperature-dependent; however, the efflux of the this compound nucleoside is notably less efficient when compared to other thymidine analogs like zidovudine (AZT). nih.govnih.gov

In stark contrast, the monophosphate metabolite, 4'-Ed4TMP, does not appear to be actively transported out of the cells. nih.govnih.gov Research conducted in CEM cells has shown no detectable efflux of 4'-Ed4TMP. nih.gov This lack of an efflux pathway for the monophosphate form contributes significantly to the intracellular trapping of this compound metabolites, thereby promoting their conversion to the active triphosphate form and prolonging their intracellular residence time. nih.gov This differential efflux is a critical factor contributing to the persistent antiviral activity of this compound. nih.govnih.gov

Table 2: Efflux Characteristics of this compound and Zidovudine from CEM Cells

| Compound | Effluxed Form(s) | Relative Efflux Efficiency |

|---|---|---|

| This compound | Nucleoside only | Less efficient |

| Zidovudine (AZT) | Nucleoside and Monophosphate | More efficient |

This table summarizes findings from comparative efflux profile studies. nih.govnih.gov

Role of Multidrug Resistance Protein 4 (MRP4/ABCC4) in Metabolite Efflux

The transport of nucleoside monophosphates out of cells is often mediated by specific cellular transporters, with the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette sub-family C member 4 (ABCC4), being a key player. nih.govnih.gov MRP4 is an efflux transporter known to handle a wide variety of molecules, including nucleotide analogs. researchgate.netuu.nl

In the context of thymidine analogs, studies have implicated MRP4 in the efflux of the monophosphate form of zidovudine (AZTMP). nih.govnih.gov This transporter actively pumps AZTMP out of the cell, thereby reducing its intracellular concentration.

However, this mechanism does not appear to apply to this compound monophosphate (4'-Ed4TMP). nih.gov Unlike AZTMP, the accumulated 4'-Ed4TMP is not a substrate for MRP4 and therefore cannot be effluxed from CEM cells by this transporter. nih.gov This inability of MRP4 to transport 4'-Ed4TMP is a crucial biochemical determinant for the intracellular retention of this compound metabolites. nih.gov The combination of a less efficient efflux of the parent nucleoside and the absence of an efflux pathway for its monophosphate via MRP4 leads to a higher intracellular accumulation and a longer retention of the active triphosphate metabolite, underpinning its persistent antiviral effect. nih.gov

Molecular Mechanism of Action: Inhibition of Viral Reverse Transcriptase

4'-Ethynylthymidine Triphosphate as a Substrate for HIV-1 Reverse Transcriptase

Once converted into its 5'-O-triphosphate derivative (this compound triphosphate or 4'-Ed4TTP) by host cell kinases, this compound becomes a substrate for HIV-1 reverse transcriptase. uni-konstanz.deasm.orgresearchgate.net This means that the viral enzyme can recognize and incorporate 4'-Ed4TTP into the growing DNA chain during the process of reverse transcription. uni-konstanz.deresearchgate.net Studies have shown that 4'-Ed4TTP is not only a substrate but a potent one, in some cases being utilized by HIV-1 RT more efficiently than the natural substrate, deoxythymidine triphosphate (dTTP). asm.orgnih.gov This efficiency is attributed to favorable interactions between the 4'-ethynyl group and the enzyme's active site. asm.orgnih.gov The incorporation of 4'-Ed4TTP is a critical first step in its inhibitory action. uni-konstanz.deresearchgate.net

Chain Termination Mechanism During DNA Synthesis

Despite possessing a 3'-hydroxyl group, a feature typically required for the continuation of DNA synthesis, the incorporation of this compound monophosphate leads to the termination of the growing DNA chain. uni-konstanz.deresearchgate.netnih.gov This seemingly contradictory mechanism is a hallmark of this class of nucleoside analogs.

Inhibition of Post-Incorporation Chain Extension by HIV-1 Reverse Transcriptase

After being incorporated into the nascent DNA strand by HIV-1 RT, the this compound moiety significantly hinders the subsequent addition of the next nucleotide, effectively halting DNA chain elongation. uni-konstanz.deresearchgate.net This post-incorporation chain termination is a key feature of its mechanism. The presence of the bulky 4'-ethynyl group is thought to cause a steric clash within the enzyme's active site, specifically with motifs like the 'primer grip' that are essential for properly positioning the primer for the next nucleotide addition. uni-konstanz.de This interference disrupts the formation of a productive enzyme-substrate complex, thereby preventing further chain extension. uni-konstanz.de

Effects on Reverse Transcriptase Translocation

A significant aspect of the inhibitory action of 4'-ethynyl nucleoside analogues is their effect on the translocation of reverse transcriptase along the nucleic acid template-primer. Translocation is the process where the enzyme slides forward on the template to position itself for the next nucleotide incorporation. The presence of a 4'-ethynyl group at the 3'-end of the primer makes this translocation difficult for the enzyme. nih.govnih.gov This "translocation-defective" nature means that even though the 3'-hydroxyl group is present, the enzyme is essentially stuck, unable to proceed with DNA synthesis. nih.govnih.gov This difficulty in translocation keeps the inhibitor-terminated primer ideally positioned for phosphorolytic excision, a process that can remove the inhibitor. However, the efficient reincorporation of the excised inhibitor triphosphate can counteract this removal, leading to a net inhibitory effect. nih.gov

Kinetic Analysis of Reverse Transcriptase Inhibition

Kinetic studies provide quantitative insights into the inhibitory potency of this compound triphosphate and its interactions with HIV-1 reverse transcriptase.

Dissociation Constants (Kd) of this compound Triphosphate to Reverse Transcriptase

The dissociation constant (Kd) is a measure of the binding affinity of an inhibitor to its target enzyme. A lower Kd value indicates a higher binding affinity. Pre-steady-state kinetic studies have revealed that 4'-Ed4TTP exhibits significantly lower Kd values compared to d4TTP, indicating a much stronger binding to HIV-1 reverse transcriptase. asm.orgnih.gov For instance, with wild-type RT and a DNA/DNA primer/template, the Kd for 4'-Ed4TTP was found to be 15.8 µM, which is threefold lower than that for d4TTP (48.0 µM). asm.org This enhanced binding is attributed to the favorable interaction of the 4'-ethynyl group with a hydrophobic pocket within the enzyme's active site, formed by amino acid residues such as Ala-114, Tyr-115, Phe-160, and Met-184. asm.orgnih.govnih.gov This tight binding contributes significantly to its potent inhibitory activity.

| Kinetic Parameter | Enzyme | Substrate | Primer/Template | Value | Reference |

| Kd | Wild-type HIV-1 RT | dTTP | DNA/DNA | 15.4 ± 2.9 µM | asm.org |

| kpol | Wild-type HIV-1 RT | dTTP | DNA/DNA | 22.6 ± 1.3 s-1 | asm.org |

| Kd | Wild-type HIV-1 RT | d4TTP | DNA/DNA | 48.0 ± 4.8 µM | asm.org |

| kpol | Wild-type HIV-1 RT | d4TTP | DNA/DNA | 16.0 ± 0.5 s-1 | asm.org |

| Kd | Wild-type HIV-1 RT | 4'-Ed4TTP | DNA/DNA | 15.8 ± 2.4 µM | asm.org |

| kpol | Wild-type HIV-1 RT | 4'-Ed4TTP | DNA/DNA | 12.1 ± 0.5 s-1 | asm.org |

| Kd | Wild-type HIV-1 RT | dTTP | DNA/RNA | 67.1 µM | asm.org |

| kpol | Wild-type HIV-1 RT | dTTP | DNA/RNA | 65.0 s-1 | asm.org |

| Kd | Wild-type HIV-1 RT | d4TTP | DNA/RNA | 40.8 µM | asm.org |

| kpol | Wild-type HIV-1 RT | d4TTP | DNA/RNA | 18.4 s-1 | asm.org |

| Kd | M184V mutant HIV-1 RT | dTTP | DNA/DNA | 77.5 µM | asm.org |

| kpol | M184V mutant HIV-1 RT | dTTP | DNA/DNA | 22.2 s-1 | asm.org |

| Kd | M184V mutant HIV-1 RT | 4'-Ed4TTP | DNA/DNA | 27.8 µM | asm.org |

| kpol | M184V mutant HIV-1 RT | 4'-Ed4TTP | DNA/DNA | 10.5 s-1 | asm.org |

Comparative Analysis of Inhibition Efficiency on DNA and RNA Templates

Pre-steady-state kinetic analyses have demonstrated that 4'-Ed4TTP inhibits HIV-1 RT more effectively when the enzyme is utilizing an RNA template for DNA synthesis compared to a DNA template. asm.orgnih.gov This preference is a key characteristic of its inhibitory action.

For the wild-type (wt) HIV-1 RT, the selectivity for the natural nucleotide dTTP over 4'-Ed4TTP is lower with a DNA/RNA primer/template (P/T) compared to a DNA/DNA P/T. asm.org Specifically, the selectivity factor is 0.97 with the DNA/RNA template, indicating that 4'-Ed4TTP is nearly as efficiently incorporated as dTTP. asm.org In contrast, with a DNA/DNA template, the selectivity factor for dTTP over 4'-Ed4TTP is 1.9. asm.org

This increased efficiency on RNA templates is significant as it targets the initial stages of viral replication. The M184V mutant of RT, a common mutation conferring resistance to some NRTIs, also shows a similar, though slightly higher, selectivity for dTTP over 4'-Ed4TTP on both types of templates. asm.org However, this difference is not substantial enough to indicate significant resistance to 4'-Ed4TTP. asm.org

Table 1: Comparative Inhibition Efficiency of 4'-Ed4TTP

| Enzyme | Template | Selectivity (dTTP/4'-Ed4TTP) |

|---|---|---|

| Wild-Type RT | DNA/DNA | 1.9 |

| Wild-Type RT | DNA/RNA | 0.97 |

| M184V Mutant RT | DNA/DNA | 2.8 |

| M184V Mutant RT | DNA/RNA | 1.3 |

Data sourced from a pre-steady-state kinetic analysis. asm.org

Structural Basis of Reverse Transcriptase Interactions

The enhanced binding affinity and inhibitory action of 4'-Ed4TTP can be attributed to the specific interactions of its 4'-ethynyl group within the active site of the reverse transcriptase enzyme. asm.orgnih.gov

Molecular modeling studies, in conjunction with crystallographic data of HIV-1 RT, have provided insights into the structural basis for the potent activity of this compound. asm.orgnih.gov The 4'-ethynyl group is believed to fit into a pre-existing hydrophobic pocket within the enzyme's active site. asm.orgnih.govniph.go.jp This pocket is reportedly formed by the side chains of several key amino acid residues, including Ala-114, Tyr-115, Phe-160, and Met-184, as well as a portion of Asp-185. asm.orgnih.govniph.go.jp

This additional binding interaction of the 4'-ethynyl group is thought to be the reason for the higher binding affinity of 4'-Ed4TTP compared to d4TTP. asm.orgnih.gov The absence of a 3'-hydroxyl group in d4TTP already results in a lower binding affinity compared to the natural substrate dTTP, due to the loss of hydrogen bonds with the backbone amide of Y115 and the side chain of Q151. asm.orgnih.gov The introduction of the 4'-ethynyl group in 4'-Ed4TTP compensates for this and provides a stronger anchor within the active site. asm.orgnih.gov

Despite possessing a 3'-hydroxyl group, which is typically absent in chain-terminating NRTIs, the 4'-ethynyl group's interaction appears to hinder the proper positioning of the primer for the next nucleotide addition, effectively causing chain termination. uni-konstanz.deresearchgate.net This mechanism, where translocation of the enzyme on the nucleic acid is impeded, classifies 4'-ethynyl-containing nucleosides as translocation-defective RT inhibitors (TDRTIs). nih.gov

Resistance Mechanisms and Viral Adaptation to 4 Ethynylthymidine

Activity Against Multidrug-Resistant HIV-1 Strains

4'-Ethynylthymidine has demonstrated a noteworthy profile of activity against various HIV-1 strains, including those resistant to multiple existing drugs. nih.govnatap.org It has been shown to be 5- to 10-fold more potent than its parent compound, stavudine (B1682478) (d4T). nih.govasm.org

Notably, this compound retains its effectiveness against viruses carrying certain key resistance mutations. nih.gov Strains with the K65R mutation, which confers resistance to tenofovir (B777) and other NRTIs, remain susceptible to this compound. nih.govnatap.orgasm.orgresearchgate.net Similarly, viruses harboring the Q151M complex (A62V, V75I, F77L, F116Y, and Q151M), a combination of mutations that leads to broad cross-resistance to most licensed NRTIs, also maintain susceptibility to this compound. nih.govnatap.orgasm.orgnih.govresearchgate.net

However, the presence of other mutations can diminish its efficacy. For instance, HIV-1 strains with thymidine (B127349) analog mutations (TAMs) such as D67N, K70R, T215F, and K219Q, exhibit a 6- to 11-fold decrease in susceptibility to this compound. nih.gov A similar reduction in susceptibility is observed with the M184V mutation, which is known to confer resistance to lamivudine. nih.gov Despite this, this compound can still inhibit multidrug-resistant clinical isolates at low concentrations, albeit with a 4.5- to 17.5-fold reduced activity compared to its effect on treatment-naive reference strains. nih.govnatap.org

An interesting and potentially beneficial characteristic of this compound is its enhanced activity in the presence of the K103N mutation. nih.govnatap.orgasm.orgresearchgate.net The K103N mutation is a major non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance mutation. nih.govnatap.orgasm.orgresearchgate.net This suggests a potential role for this compound in treatment regimens for individuals who have developed resistance to NNRTIs. natap.org

Analysis of Reverse Transcriptase Resistance Mutations

The genetic basis for resistance to this compound involves specific mutations within the reverse transcriptase enzyme. In vitro selection studies have been instrumental in identifying these key amino acid substitutions.

Emergence of Unique Mutation Patterns Under Selection Pressure (e.g., P119S, T165A, M184V)

Prolonged exposure of HIV-1 to this compound in cell culture has led to the emergence of a distinct pattern of resistance mutations. nih.gov The M184V mutation is often the first to appear, conferring a moderate (approximately 3-fold) level of resistance. mdpi.comresearchgate.netasm.org Continued selection pressure can lead to the development of additional mutations, notably P119S and T165A, in conjunction with M184V. nih.govresearchgate.netasm.org

Susceptibility Profiles of Specific Mutants (e.g., K65R, Q151M complex, K103N)

The susceptibility of HIV-1 to this compound varies depending on the specific resistance mutations present in the reverse transcriptase.

| Mutant | Effect on this compound Susceptibility |

| K65R | No significant change in susceptibility. nih.govnatap.orgasm.orgresearchgate.netniph.go.jp |

| Q151M complex | No significant change in susceptibility. nih.govnatap.orgasm.orgnih.govresearchgate.netniph.go.jp |

| M184V | Moderate decrease in susceptibility (approx. 3 to 11-fold). nih.govresearchgate.netmdpi.com |

| K103N | Enhanced susceptibility. nih.govnatap.orgasm.orgresearchgate.netniph.go.jp |

As highlighted previously, viruses with the K65R mutation or the Q151M multidrug resistance complex remain largely susceptible to this compound. nih.govnatap.orgasm.orgnih.govresearchgate.netniph.go.jp In contrast, the M184V mutation leads to a discernible, albeit moderate, reduction in susceptibility. nih.govresearchgate.netmdpi.com The enhanced activity against the K103N mutant is a unique feature that distinguishes this compound from other NRTIs. nih.govnatap.orgasm.orgresearchgate.netniph.go.jp

Biochemical Characterization of Mutant Reverse Transcriptases

To understand the molecular basis of resistance, researchers have conducted biochemical analyses of purified reverse transcriptase enzymes containing the identified mutations. These studies provide insights into how these mutations affect the enzyme's function and its interaction with this compound triphosphate (4'-Ed4TTP), the active form of the drug.

Impact of Mutations on Substrate Binding and Catalytic Efficiency

The primary mechanism of action for this compound is as a chain terminator during DNA synthesis catalyzed by HIV-1 reverse transcriptase. uni-konstanz.denih.gov The 5'-triphosphate of this compound is incorporated into the growing DNA strand, which then significantly hinders further extension, even though the compound possesses a 3'-hydroxyl group. uni-konstanz.denih.gov

Advanced Applications in Molecular and Cell Biology Research

Utilization of 4'-Ethynylthymidine as a Bioorthogonal Probe

As a bioorthogonal chemical reporter, this compound contains a non-native chemical handle—the ethynyl (B1212043) group—that can be selectively reacted with an exogenously supplied probe. mdpi.com This two-step process first involves the incorporation of the thymidine (B127349) analog into a biomolecule of interest, followed by covalent ligation to a reporter probe, enabling detection and analysis. mdpi.com

The terminal alkyne on this compound makes it a perfect reaction partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. cas.orgtcichemicals.com This reaction forms a stable triazole linkage between the alkyne-modified biomolecule (DNA, in this case) and an azide-modified reporter molecule, such as a fluorophore or biotin. tcichemicals.comthermofisher.com

The key advantages of this click reaction are its high efficiency, specificity, and biocompatibility in principle, as neither the azide (B81097) nor the alkyne group is typically found in biological systems. mdpi.comthermofisher.com The reaction is highly reliable, proceeds to high yields, and generates minimal byproducts, simplifying the analysis of labeled molecules. tcichemicals.com This methodology has been widely adopted for labeling and detecting nucleic acids, proteins, and other biomolecules. thermofisher.comthermofisher.com

Table 1: Key Features of Copper-Catalyzed Click Chemistry (CuAAC)

| Feature | Description | Reference |

|---|---|---|

| Reaction | Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide. | tcichemicals.com |

| Catalyst | Copper(I), often generated in situ from Copper(II) sulfate (B86663) with a reducing agent. | thermofisher.com |

| Product | Stable 1,4-disubstituted 1,2,3-triazole ring. | cas.orgthermofisher.com |

| Selectivity | High regioselectivity and specificity. | cas.org |

| Efficiency | Reaction rate is accelerated by a factor of >10⁶ by the copper catalyst. | thermofisher.com |

| Applications | Labeling of purified biomolecules, in situ labeling in fixed cells. | thermofisher.comthermofisher.com |

A significant limitation of standard CuAAC is the cytotoxicity of the copper catalyst, which can cause oxidative damage to biomolecules and interfere with the fluorescence of proteins like GFP. thermofisher.com This toxicity precludes its use in many live-cell imaging applications. To overcome this, copper-free click chemistry variants have been developed, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC). rsc.orgsigmaaldrich.com

SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]non-4-yne (BCN), which react rapidly with azides without the need for a metal catalyst. thermofisher.comsigmaaldrich.comnih.gov The reaction is driven by the release of ring strain in the cyclooctyne (B158145) molecule. sigmaaldrich.com While this compound itself is a terminal alkyne and would typically be used in CuAAC, the principle of copper-free reactions is central to its application in living systems. In a SPAAC setup for DNA labeling, an azide-modified nucleoside would be incorporated into DNA and subsequently reacted with a cyclooctyne-bearing fluorescent probe. nih.govnih.gov This approach allows for the dynamic imaging of biomolecules in living cells and whole organisms with no apparent toxicity. sigmaaldrich.comnih.gov These reactions are rapid, often proceeding within minutes on live cells, enabling the study of dynamic processes like glycan trafficking and cell proliferation. nih.govnih.gov

Imaging DNA Synthesis and Cellular Proliferation

A primary application of this compound is the detection and visualization of DNA synthesis, which serves as a direct measure of cellular proliferation. nih.govsigmaaldrich.com This process relies on the cell's own enzymatic machinery to incorporate the thymidine analog into newly synthesized DNA during the S-phase of the cell cycle. sigmaaldrich.com

The methodology for using this compound is analogous to the widely used EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay. thermofisher.com Like EdU, this compound is supplied to cells, where it is transported into the cell and phosphorylated by cellular kinases to form this compound triphosphate. taltech.ee During DNA replication, DNA polymerases incorporate this analog into the growing DNA strand opposite adenine (B156593) bases, effectively tagging all newly synthesized DNA. nih.gov

Once incorporated, the ethynyl group serves as a chemical handle. After the cells are fixed and permeabilized, a click reaction is performed to attach a fluorescent azide probe. thermofisher.com This covalent reaction allows for the high-sensitivity visualization of proliferating cells via fluorescence microscopy or flow cytometry. This technique avoids the harsh DNA denaturation steps required for older methods like BrdU incorporation, better-preserving cell morphology and antigenicity for multiplexing studies. sigmaaldrich.com

A wide array of fluorescent probes can be used to detect ethynyl-modified DNA. The choice of probe depends on the specific application and the instrumentation available. The most common strategy involves using azide derivatives of bright, photostable fluorescent dyes. thermofisher.com

Table 2: Examples of Fluorescent Azide Probes for Click Chemistry

| Fluorophore Class | Examples | Key Properties | Reference |

|---|---|---|---|

| Alexa Fluor Dyes | Alexa Fluor 488 Azide, Alexa Fluor 594 Azide, Alexa Fluor 647 Azide | High water solubility, pH insensitivity, enhanced photostability. | thermofisher.com |

| Cyanine Dyes | Cy3 Azide, Cy5 Azide | Bright fluorescence, well-characterized spectral properties. | sigmaaldrich.com |

| Other Dyes | Fluorescein Azide, Rhodamine Azide | Commonly used, cost-effective options. | mdpi.com |

These probes enable flexible experimental design, allowing for multicolor imaging to simultaneously visualize DNA synthesis alongside other cellular markers. thermofisher.comthermofisher.com Furthermore, dual-colored probes can be created in a single reaction by varying the ratios of two different azide-functionalized dyes, providing a method to generate unique fluorescent signatures for advanced tracking applications. nih.gov

Investigating DNA Polymerase Fidelity and Processivity

Beyond its use in imaging, this compound can serve as a mechanistic probe to study the function of DNA polymerases. The fidelity of a polymerase refers to its accuracy in incorporating the correct nucleotide, while processivity is the number of nucleotides it can add before dissociating from the DNA template. thermofisher.comwikipedia.org

Introducing a modified nucleotide like this compound can reveal key aspects of a polymerase's active site and mechanism. Research has shown that 4'-C-ethynyl-thymidine can act as a chain terminator during DNA synthesis catalyzed by certain polymerases, such as HIV-1 reverse transcriptase. uni-konstanz.de This suggests that the bulky ethynyl group at the 4' position, after incorporation, sterically hinders the addition of the next nucleotide, thereby halting DNA chain elongation. This property is critical for understanding how polymerases interact with non-standard substrates and can inform the design of antiviral or anticancer nucleoside analogs. taltech.eeyale.edu The very low fidelity and moderate processivity of some polymerases, like polymerase kappa, are distinct characteristics that can be probed using such modified nucleotides, providing insights into their potential roles in processes like spontaneous mutagenesis. nih.gov

Table 3: Characteristics of DNA Polymerase Function

| Characteristic | Definition | Relevance to this compound | Reference |

|---|---|---|---|

| Fidelity | The accuracy of nucleotide incorporation during DNA replication; the inverse of the error rate. | The incorporation or misincorporation rate of this compound can be used to measure the fidelity of a specific polymerase. | thermofisher.comnih.gov |

| Processivity | The average number of nucleotides added by a polymerase per association/dissociation event with the template DNA. | The ability of a polymerase to extend the DNA chain after incorporating this compound informs on its processivity and potential for chain termination. | wikipedia.orgneb.com |

| Chain Termination | The cessation of DNA strand elongation. | this compound has been shown to act as a chain terminator for certain polymerases, providing a tool to study this mechanism. | uni-konstanz.de |

Cell Cycle Analysis Methodologies Employing Nucleoside Analogs

The study of the cell cycle, a fundamental process in all living organisms, is crucial for understanding normal cellular physiology and various disease states, particularly cancer. Methodologies employing nucleoside analogs have become indispensable tools for dissecting the intricacies of cell cycle progression. These techniques primarily rely on the incorporation of synthetic thymidine analogs into newly synthesized DNA during the S phase, allowing for the identification and quantification of proliferating cells.

One of the most widely used techniques involves pulse-chase labeling with nucleoside analogs. plos.org In this method, cells are briefly exposed (pulsed) with a modified nucleoside, which gets incorporated exclusively into the DNA of cells actively replicating their genome (S phase). plos.org The cells are then "chased" with regular, unlabeled medium, and the progression of the labeled cohort of cells through the subsequent phases of the cell cycle (G2 and M) is monitored over time. mdpi.com This allows for the determination of the duration of different cell cycle phases. nih.gov

Historically, radioactive isotopes like ³H-thymidine were used for this purpose. mdpi.com However, due to safety concerns and the lengthy autoradiography detection process, they have been largely replaced by non-radioactive analogs. nih.gov The most prominent of these are 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). mdpi.com

The detection of BrdU requires DNA denaturation to expose the incorporated analog to a specific antibody, a harsh treatment that can affect cell morphology and the preservation of other cellular epitopes. In contrast, EdU detection utilizes a "click" chemistry reaction. The ethynyl group on EdU reacts with a fluorescently labeled azide in a highly specific and efficient copper-catalyzed reaction. This method is significantly milder and faster than BrdU detection, offering better preservation of cellular structures and compatibility with multiplexing assays.

Dual-labeling experiments, using pairs of nucleoside analogs such as BrdU and EdU, have further enhanced the resolution of cell cycle analysis. plos.org By administering two different pulses of analogs at specific time intervals, researchers can distinguish up to nine distinct cell populations, enabling a more precise estimation of both the mean and the variance of the length of all cell cycle phases. plos.org

Flow cytometry is a powerful platform for analyzing cells labeled with nucleoside analogs. mskcc.org When combined with a DNA content stain like propidium (B1200493) iodide (PI) or 4′,6-diamidino-2-phenylindole (DAPI), it allows for the simultaneous measurement of DNA synthesis (via the incorporated analog) and total DNA content. mskcc.org This bivariate analysis provides a detailed snapshot of the cell cycle distribution within a population, clearly distinguishing cells in the G0/G1, S, and G2/M phases. mdpi.com

Table 1: Comparison of Common Nucleoside Analogs Used in Cell Cycle Analysis

| Nucleoside Analog | Detection Method | Advantages | Disadvantages |

|---|---|---|---|

| ³H-thymidine | Autoradiography | High sensitivity | Radioactive, time-consuming |

| BrdU | Immunohistochemistry | Non-radioactive | Requires DNA denaturation |

| EdU | Click Chemistry | Mild, fast, high specificity | Requires copper catalyst |

| CldU/IdU | Immunohistochemistry | Allows for dual labeling | Cross-reactivity can be an issue |

Studies on Nucleoside Analog Metabolism and Transport in Cellular Systems

The efficacy of nucleoside analogs as research tools or therapeutic agents is critically dependent on their metabolism and transport within cellular systems. cuni.cznih.gov These hydrophilic molecules generally require specialized membrane transporter proteins to cross the cell membrane and subsequently undergo intracellular phosphorylation to their active triphosphate forms. nih.govresearchgate.net

Metabolism:

Once inside the cell, nucleoside analogs are converted to their monophosphate, diphosphate (B83284), and ultimately triphosphate forms by host cell kinases. mdpi.com For thymidine analogs like this compound, the initial phosphorylation is a crucial and often rate-limiting step. nih.gov Studies on 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine (4'-Ed4T), a compound structurally related to this compound, have shown that its metabolic profile is qualitatively similar to that of zidovudine (B1683550) (AZT), with the monophosphate form being the major intracellular metabolite. nih.govasm.org The efficiency of the initial phosphorylation step for 4'-Ed4T was found to be greater than that of stavudine (B1682478) (d4T) but less than that of AZT. nih.gov

The accumulation of the active triphosphate metabolite is essential for the analog's function. In the case of 4'-Ed4T, the triphosphate form (4'-Ed4TTP) was found to be more abundant than AZT triphosphate (AZTTP) after 24 hours in culture, and it persisted for a significantly longer duration after the drug was removed. nih.govnih.gov This prolonged intracellular retention of the active metabolite is a key determinant of its sustained biological activity. nih.govasm.org

Transport:

The uptake and efflux of nucleoside analogs are mediated by two main families of solute carrier (SLC) transporters: the human concentrative nucleoside transporters (hCNTs) and the human equilibrative nucleoside transporters (hENTs). mdpi.com hCNTs are sodium-dependent and transport nucleosides into the cell against a concentration gradient, while hENTs are bidirectional and facilitate nucleoside transport down a concentration gradient. mdpi.com

The expression levels of these transporters can significantly impact the intracellular concentration and, consequently, the effectiveness of a nucleoside analog. researchgate.net For instance, reduced expression of influx transporters can lead to drug resistance. mdpi.com

Studies on the efflux of 4'-Ed4T from cells revealed that it is a slow and less efficient process compared to the efflux of AZT. nih.govasm.org 4'-Ed4T was found to be effluxed from the cell primarily in its unphosphorylated nucleoside form. nih.govasm.org This inefficient efflux, coupled with the lack of detectable efflux of its monophosphate form, contributes to the high intracellular concentration and persistent activity of the compound. nih.govasm.org The specific transporters involved in the efflux of 4'-Ed4T are thought to be distinct from the well-characterized equilibrative nucleoside transporters. nih.govresearchgate.net

Table 2: Key Cellular Processes Influencing Nucleoside Analog Activity

| Process | Description | Key Molecules | Impact on this compound Analogs |

|---|---|---|---|

| Influx | Transport into the cell across the plasma membrane. | hENTs, hCNTs | Essential for cellular uptake. |

| Phosphorylation | Sequential conversion to monophosphate, diphosphate, and triphosphate forms. | Cellular kinases (e.g., thymidine kinase) | Required for activation. Efficient phosphorylation leads to higher active metabolite levels. |

| Efflux | Transport out of the cell across the plasma membrane. | Efflux transporters (e.g., MRP4/ABCC4 for some analogs) | Inefficient efflux of 4'-Ed4T contributes to its persistent intracellular activity. nih.gov |

| Incorporation | Integration of the triphosphate form into newly synthesized DNA. | DNA polymerases | The ultimate mechanism of action for cell cycle analysis. |

Collaborative Research and Intellectual Property Development

Inter-Institutional and International Research Partnerships

The development of 4'-ethynylthymidine, also known as 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine (Ed4T) and later as festinavir, serves as a prime example of successful inter-institutional and international collaboration. The initial discovery and development of this potent anti-HIV compound were the result of a joint effort between academic institutions in the United States and Japan. eurekalert.orgyale.edu

The foundational research was conducted by a team of scientists including Professor Yung-Chi "Tommy" Cheng of Yale University, Professor Masanori Baba of Kagoshima University, and Professor Hiromichi Tanaka of Showa University. yale.eduyalescientific.org This international partnership brought together diverse expertise in pharmacology and medicinal chemistry, which was instrumental in the synthesis and initial evaluation of the compound's antiviral properties. eurekalert.orgyale.edu

Recognizing the therapeutic potential of this compound, Yale University, through its Office of Cooperative Research, entered into a licensing agreement with Oncolys BioPharma, Inc., a Japanese biopharmaceutical company. eurekalert.orgyalescientific.org This agreement granted Oncolys the exclusive worldwide rights for the clinical and business development of the compound. eurekalert.org The collaboration between Yale and Oncolys was pivotal in advancing the compound through preclinical studies, with the shared goal of initiating Phase I/II clinical trials. eurekalert.orgyale.edu The partnership was highlighted as a "particularly strong working relationship" that was crucial for progressing the development of festinavir. yalescientific.org

The development journey of festinavir saw further collaboration with the involvement of the major U.S. pharmaceutical company, Bristol-Myers Squibb (BMS). yalescientific.org In a significant deal, BMS acquired the development rights for festinavir from Oncolys BioPharma for up to $286 million, in addition to royalties on sales. yalescientific.orgaidsmap.com This multi-party agreement between Yale, Oncolys, and BMS was recognized for its complexity and significance in the field, even receiving a "Deals of Distinction Award" from the Licensing Executives Society. yalescientific.org This collaboration aimed to leverage the strengths of each partner to navigate the rigorous process of clinical trials and regulatory approval, with a shared commitment to making the drug available in developing countries. yalescientific.org

The development of festinavir, also referred to as BMS-986001 during its time with Bristol-Myers Squibb, progressed to Phase IIb clinical trials. thebodypro.comiu.edu However, Bristol-Myers Squibb later discontinued (B1498344) its involvement, with further development decisions reverting to Oncolys BioPharma. iu.edu

Patent Landscape and Technology Licensing in Antiviral Research

The intellectual property surrounding this compound and related compounds is a critical component of its development and commercialization strategy. The patent landscape reflects the innovative steps taken in its synthesis, formulation, and application as an antiviral agent.

A key patent application for 2',3'-Didehydro-3'-Deoxy-4'-Ethynylthymidine (Ed4T) was filed by Yale University, solidifying the institution's role in its discovery. eurekalert.orgyale.edu This initial patenting was a crucial step that enabled the subsequent licensing agreements. The licensing of festinavir to Oncolys BioPharma and the later sub-licensing to Bristol-Myers Squibb are classic examples of technology transfer in the pharmaceutical industry, where academic discoveries are translated into clinical development by commercial entities. eurekalert.orgyalescientific.orgaidsmap.com

The patent for this compound is part of a broader landscape of patents for 4'-substituted nucleoside analogs. Research has shown that the introduction of an ethynyl (B1212043) group at the 4'-position of stavudine (B1682478) (d4T) significantly enhances its anti-HIV activity and selectivity index. googleapis.comacs.org This has led to a number of patents covering various modifications of nucleoside analogs aimed at improving efficacy and reducing toxicity.

The following table provides an overview of some of the key patents related to this compound and similar antiviral compounds.

| Patent / Application Number | Title / Description | Assignee(s) / Inventors |

| US 7,339,053 | 4'-C-substituted-2-haloadenosine derivatives for treating AIDS. | Not explicitly stated in provided text. |

| US 2015/0104511 A1 | Pharmaceutical antiretroviral composition containing this compound (OBP-601). | Not explicitly stated in provided text. |

| EP0653435A1 | An improved process for large-scale production of 2',3'-didehydro-3'-deoxythymidine (d4T). | Not explicitly stated in provided text. |

This table is based on available data and may not be exhaustive.

The licensing agreements for compounds like this compound are complex legal frameworks that delineate the rights and responsibilities of each party, including upfront payments, milestone payments, and royalties on net sales. yalescientific.org These agreements are essential for financing the expensive and high-risk process of drug development, from preclinical research through multiple phases of clinical trials to eventual market approval. The case of this compound demonstrates how strategic patenting and licensing can facilitate the collaboration between academia and industry to advance public health.

Q & A

Q. What statistical approaches differentiate assay noise from biologically significant resistance shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.